3-Bromo-5-nitroaniline
Overview
Description
3-Bromo-5-nitroaniline is an organic compound with the molecular formula C6H5BrN2O2. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a bromine atom at the third position and a nitro group at the fifth position. This compound is of significant interest due to its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-nitroaniline typically involves a multi-step process starting from benzene. The general steps include:
Nitration: Benzene is nitrated to form nitrobenzene using a mixture of concentrated nitric acid and sulfuric acid.
Reduction: Nitrobenzene is then reduced to aniline using reducing agents such as iron filings and hydrochloric acid.
Bromination: Aniline undergoes bromination in the presence of bromine and a suitable solvent to yield 3-Bromoaniline.
Nitration: Finally, 3-Bromoaniline is nitrated again to produce this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the reaction parameters and scaling up the production.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or iron filings with hydrochloric acid.
Substitution: Sodium methoxide or potassium tert-butoxide in a suitable solvent.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products:
Reduction: 3-Bromo-5-aminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: 3-Bromo-5-nitrosoaniline or this compound derivatives.
Scientific Research Applications
3-Bromo-5-nitroaniline finds applications in several scientific research areas:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Material Science: It is employed in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Biological Studies: The compound is used in biochemical assays and studies to understand the interaction of brominated and nitrated aromatic compounds with biological systems.
Medicinal Chemistry: It serves as a building block in the synthesis of potential therapeutic agents targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 3-Bromo-5-nitroaniline involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to specific proteins or enzymes. These interactions can modulate biological activities, making the compound useful in drug discovery and development .
Comparison with Similar Compounds
3-Bromoaniline: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitroaniline: Lacks the bromine atom, affecting its halogen bonding capabilities.
2-Bromo-5-nitroaniline: Similar structure but with the bromine atom at the second position, leading to different reactivity and applications.
Uniqueness: 3-Bromo-5-nitroaniline is unique due to the presence of both bromine and nitro groups on the benzene ring. This combination imparts distinct chemical properties, such as enhanced reactivity in substitution reactions and specific interactions in biological systems. These features make it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
3-bromo-5-nitroaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLFQPJKTXGLGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])Br)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40212882 | |
Record name | ar-Bromo-ar-nitrobenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40212882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63460-07-1 | |
Record name | ar-Bromo-ar-nitrobenzenamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063460071 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ar-Bromo-ar-nitrobenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40212882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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